Validated Route to FDA-Approved Drug Eluxadoline Intermediates
N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine serves as a validated synthetic precursor to the non-natural amino acid moiety of Eluxadoline, an FDA-approved dual μ-opioid receptor agonist/δ-opioid receptor antagonist [1]. In contrast, generic Boc-2,6-dimethyl-L-phenylalanine (CAS 126312-57-0) lacks the critical 4-carbamoyl functional handle required for this specific downstream elaboration.
| Evidence Dimension | Applicability as synthetic intermediate for Eluxadoline |
|---|---|
| Target Compound Data | Defined as key intermediate in formal synthesis of 4-carbamoyl-2,6-dimethyl-L-phenylalanine moiety |
| Comparator Or Baseline | Boc-2,6-dimethyl-L-phenylalanine (CAS 126312-57-0): lacks 4-carbamoyl group |
| Quantified Difference | Essential functional handle vs. absent functional handle |
| Conditions | Synthetic route analysis and chemical entity ontology (ChEBI) |
Why This Matters
Procurement of the correct 4-carbamoyl derivative is essential to remain on a validated synthetic pathway, avoiding the time and cost of de novo route development for generic analogs lacking this substituent.
- [1] EBI. CHEBI:85980 - eluxadoline. View Source
